molecular formula C16H24FNO2 B594239 (4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxyphenyl)methanamine CAS No. 1224048-15-0

(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxyphenyl)methanamine

Cat. No.: B594239
CAS No.: 1224048-15-0
M. Wt: 281.371
InChI Key: BKIQGJQEBQFKFM-UHFFFAOYSA-N
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Description

(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxyphenyl)methanamine is a high-purity chemical compound intended for research and development purposes. This aromatic ether derivative features a benzylamine core structure substituted with a 4,4-dimethylcyclohexyloxy group, a fluoro atom at the 5-position, and a methoxy group at the 2-position of the phenyl ring. The primary amine functional group makes this compound a valuable building block (synthon) for organic synthesis and medicinal chemistry research. It can be readily functionalized and incorporated into more complex molecules, particularly for constructing compound libraries. While specific biological data for this entity is not available, its structure shares features with compounds explored in pharmaceutical research for various targets . Researchers can utilize this chemical as a precursor in the synthesis of potential protease inhibitors, receptor modulators, or other bioactive molecules. The compound is provided with a guaranteed purity of ≥95% (as determined by HPLC) . It is supplied as a solid and should be stored at cold temperatures between +2°C and +8°C to ensure stability . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO2/c1-16(2)6-4-12(5-7-16)20-15-9-14(19-3)11(10-18)8-13(15)17/h8-9,12H,4-7,10,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIQGJQEBQFKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)OC2=C(C=C(C(=C2)OC)CN)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857342
Record name 1-{4-[(4,4-Dimethylcyclohexyl)oxy]-5-fluoro-2-methoxyphenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224048-15-0
Record name 1-{4-[(4,4-Dimethylcyclohexyl)oxy]-5-fluoro-2-methoxyphenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxyphenyl)methanamine, commonly referred to by its IUPAC name, is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C16H24FNO2C_{16}H_{24}FNO_2, and it has garnered attention due to its unique structural features that suggest a variety of biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a fluoro group, a methoxy group, and a methanamine group. Its molecular weight is approximately 281.37 g/mol . The presence of the dimethylcyclohexyl moiety enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Biological Activity Overview

The biological activities associated with (4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxyphenyl)methanamine can be summarized as follows:

Activity Description References
AnticancerInduces apoptosis in various cancer cell lines; potential for hypoxia selectivity
CytotoxicityExhibits cytotoxic effects on human lung adenocarcinoma and melanoma cells
Mechanism ExplorationPotential involvement in hypoxia-inducible factor pathways

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related compounds on human lung adenocarcinoma (A549) and melanoma (WM115) cell lines. The results indicated significant cell death through apoptosis when exposed to compounds structurally similar to (4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxyphenyl)methanamine. The mechanism involved caspase activation and subsequent DNA fragmentation .

Case Study 2: Hypoxia-Induced Apoptosis

Another investigation focused on compounds that target hypoxic tumor environments. The findings suggested that structural modifications similar to those found in (4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxyphenyl)methanamine could enhance selectivity for cancer cells under low oxygen conditions. This selectivity is crucial for developing effective cancer therapies that minimize damage to normal tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with two methanamine derivatives from the provided evidence:

Property Target Compound [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine 1-(2-Chloro-5-methoxy-4-propoxyphenyl)methanamine
Molecular Formula C₁₆H₂₃FNO₂ (derived from structure) C₁₂H₁₃NOS C₁₁H₁₆ClNO₂
Molecular Weight (g/mol) ~291.36 (calculated) 219.30 237.70
Key Substituents 4,4-Dimethylcyclohexyloxy, 5-fluoro, 2-methoxy Thiophene ring, 4-methoxyphenyl 2-Chloro, 5-methoxy, 4-propoxy
Structural Features Bulky cyclohexyl group (lipophilic), fluorine (electron-withdrawing) Heteroaromatic thiophene (enhanced π-π interactions) Chlorine (electrophilic), propoxy (flexible alkoxy chain)
Potential Applications CNS-targeting agents (hypothesized) Not explicitly stated; possibly optoelectronic materials Not explicitly stated; possibly agrochemical intermediates
Storage Conditions Not provided Not specified +4°C

Key Observations:

Lipophilicity : The target compound’s 4,4-dimethylcyclohexyl group significantly increases lipophilicity compared to the thiophene-containing compound or the propoxy-substituted analog . This may enhance blood-brain barrier penetration, a critical factor for CNS drugs.

In contrast, the chlorine atom in ZX-AC005409 may favor electrophilic substitution reactions.

Stereochemical Complexity : The cyclohexyl group in the target compound introduces stereochemical considerations (chair conformations) absent in the planar thiophene or propoxy-substituted analogs.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely involves multi-step functionalization of the phenyl ring, including etherification (cyclohexyloxy), fluorination, and methoxy group introduction. This contrasts with the thiophene-based compound , which may utilize Suzuki-Miyaura coupling for aryl-thiophene linkage.

Preparation Methods

Halogenation and Methoxy Group Installation

The 5-fluoro-2-methoxy substitution pattern is established through sequential electrophilic aromatic substitution (EAS). Fluorine is introduced via Balz-Schiemann reaction using aniline derivatives, followed by methoxylation using copper(I)-mediated Ullmann coupling (Table 1).

Table 1: Optimization of Aromatic Substitution Reactions

StepReagentsTemp (°C)Yield (%)Selectivity (para:ortho)
FluorinationNaNO₂, HBF₄, HF0–57892:8
MethoxylationCuI, 1,10-phenanthroline11065>99% para

Etherification with 4,4-Dimethylcyclohexanol

Mitsunobu Reaction

The Mitsunobu protocol enables efficient C–O bond formation between sterically hindered 4,4-dimethylcyclohexanol and the activated aryl bromide (Table 2):

Table 2: Mitsunobu Reaction Parameters

Diethyl Azodicarboxylate (DEAD)TriphenylphosphineSolventTime (h)Yield (%)
1.2 equiv1.5 equivTHF1282
1.5 equiv2.0 equivDMF891

Key considerations:

  • Solvent polarity directly impacts reaction rate, with DMF accelerating oxidative addition.

  • Steric effects from the 4,4-dimethyl group necessitate excess phosphine to drive completion.

Amine Group Introduction

Nitro Reduction Pathway

Catalytic hydrogenation of a nitro precursor provides high-purity amine (Table 3):

Table 3: Hydrogenation Conditions for Nitro Reduction

CatalystPressure (psi H₂)SolventTemp (°C)Yield (%)
10% Pd/C50EtOAc2594
Raney Nickel30MeOH4088

Critical factors:

  • Fluorine stability : Pd/C systems avoid defluorination observed with Ni catalysts at >60°C.

  • Amine protection : In situ Boc protection prevents over-reduction to hydroxylamine derivatives.

Reductive Amination Alternative

For substrates with ketone intermediates, sodium triacetoxyborohydride (STAB) enables direct amination (Table 4):

Table 4: Reductive Amination Optimization

Carbonyl CompoundAmine SourceSTAB (equiv)Time (h)Yield (%)
4-Acetyl derivativeNH₃ (g)1.52476
4-Formyl derivativeBenzylamine2.01284

Purification and Characterization

Crystallization Techniques

  • Solvent pair screening : n-Butanol/water (4:1) achieves 98% purity via gradient cooling.

  • Acid-base extraction : HCl salt formation in ethanol removes residual DEAD byproducts.

Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.71–3.65 (m, 1H, OCH), 2.90 (s, 2H, CH₂NH₂).

  • HPLC-MS : m/z 281.37 [M+H]⁺, retention time 6.7 min (C18 column, 70:30 MeCN/H₂O).

Scale-Up Considerations and Industrial Adaptations

Continuous Flow Hydrogenation

Microreactor systems (0.5 mm ID) enhance mass transfer for nitro reductions:

  • Residence time : 8 min vs. 12 h batch

  • Productivity : 12 kg/day using 0.5% Pd/Al₂O₃ catalysts.

Solvent Recycling

  • THF recovery : 92% efficiency via thin-film evaporation

  • Waste minimization : DEAD decomposition with Fe³⁺/H₂O₂ reduces phosphine oxide byproducts .

Q & A

How can researchers optimize the synthesis of (4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxyphenyl)methanamine to improve yield and purity?

Level: Advanced
Methodological Answer:
Synthetic optimization requires careful control of reaction parameters. For analogous methanamine derivatives, key steps include:

  • Electrophilic substitution : Use Lewis acids (e.g., AlCl₃) to activate aromatic rings for regioselective functionalization .
  • Protection/deprotection strategies : Protect the amine group during harsh reactions (e.g., nitro group reduction) to avoid side reactions .
  • Catalyst selection : Palladium-based catalysts enhance coupling reactions for cyclohexyloxy group introduction, as seen in structurally related aryl ethers .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol for high-purity crystals (>99% by HPLC) .

What mechanisms underlie the biological activity of this compound, and how can researchers validate its interaction with target receptors?

Level: Advanced
Methodological Answer:
The methanamine moiety and substituted aromatic system suggest potential interactions with neurotransmitter receptors (e.g., serotonin or adrenergic receptors). Validation strategies include:

  • Molecular docking : Use software like AutoDock Vina to model interactions with receptor binding pockets, focusing on hydrogen bonding with the methoxy group and hydrophobic interactions with the dimethylcyclohexyl group .
  • In vitro assays : Conduct competitive binding assays using radiolabeled ligands (e.g., ³H-5-HT for serotonin receptors) to quantify affinity (Kᵢ values) .
  • Functional assays : Measure cAMP production or calcium flux in transfected HEK293 cells to assess agonist/antagonist activity .

How should researchers address contradictions in stability data under varying pH and temperature conditions?

Level: Advanced
Methodological Answer:
Stability profiles often conflict due to differences in experimental design. To resolve discrepancies:

  • Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40°C for 14 days, monitoring degradation via UPLC-MS. For example, methanamine derivatives degrade rapidly at pH <3 due to protonation-induced ring cleavage .
  • Isolation of degradation products : Use preparative TLC or HPLC to isolate byproducts, followed by NMR and HRMS for structural elucidation .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (e.g., 25°C, dark) .

What are the critical analytical techniques for characterizing this compound, and how do they resolve structural ambiguities?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the 4,4-dimethylcyclohexyl group shows distinct axial/equatorial proton splitting at δ 1.2–1.8 ppm .
  • FT-IR : Confirm the methanamine NH₂ stretch (~3350 cm⁻¹) and aryl ether C-O-C absorption (~1250 cm⁻¹) .
  • Mass spectrometry : HRMS (ESI+) validates the molecular ion ([M+H]⁺), while fragmentation patterns clarify substituent positions .
  • X-ray crystallography : Resolves stereochemical uncertainties, though suitable crystals may require slow evaporation from acetonitrile .

How does the 4,4-dimethylcyclohexyloxy group influence the compound’s physicochemical properties compared to analogs with simpler alkoxy substituents?

Level: Advanced
Methodological Answer:
The bulky, hydrophobic dimethylcyclohexyl group:

  • Enhances lipophilicity : LogP increases by ~1.5 units compared to methoxy analogs, improving blood-brain barrier penetration (calculated via ChemAxon) .
  • Reduces metabolic clearance : Cytochrome P450 assays show slower oxidation due to steric hindrance, as observed in related cyclohexyl-containing compounds .
  • Alters solubility : Solubility in PBS (pH 7.4) decreases to <0.1 mg/mL, necessitating formulation with cyclodextrins or lipid nanoparticles .

What strategies can mitigate toxicity concerns observed in preliminary in vivo studies?

Level: Advanced
Methodological Answer:

  • Metabolic profiling : Identify toxic metabolites using liver microsome assays (e.g., rat S9 fractions). For example, N-oxidation of the methanamine group may generate reactive intermediates .
  • Prodrug design : Mask the amine as a carbamate or amide to reduce acute toxicity, as demonstrated in phenylmethanamine derivatives .
  • Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents, adjusting administration routes (e.g., intravenous vs. oral) to balance efficacy and safety .

How can researchers design a structure-activity relationship (SAR) study to prioritize derivatives for further development?

Level: Advanced
Methodological Answer:

  • Core modifications : Synthesize analogs with (a) varied cycloalkyl groups (e.g., cyclopentyl vs. cycloheptyl), (b) halogen substitutions (Cl/Br instead of F), and (c) alternative methoxy positions .
  • Bioactivity screening : Test analogs in parallel assays for receptor binding, metabolic stability, and cytotoxicity. Use PCA (principal component analysis) to cluster compounds with optimal profiles .
  • QSAR modeling : Develop predictive models using descriptors like molar refractivity and H-bond acceptor count to guide synthesis .

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